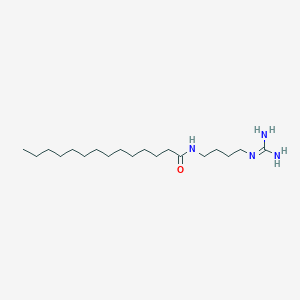

4-Guanidinobutylmyristoylamide

Description

Properties

CAS No. |

160854-59-1 |

|---|---|

Molecular Formula |

C19H40N4O |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]tetradecanamide |

InChI |

InChI=1S/C19H40N4O/c1-2-3-4-5-6-7-8-9-10-11-12-15-18(24)22-16-13-14-17-23-19(20)21/h2-17H2,1H3,(H,22,24)(H4,20,21,23) |

InChI Key |

WWADPIBIXCUBNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCN=C(N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Guanidinobutylmyristoylamide

Established Synthetic Routes to 4-Guanidinobutylmyristoylamide

The formation of the amide bond between the myristoyl group and the butylamine (B146782) backbone of agmatine (B1664431) is the central transformation in the synthesis of 4-guanidinobutylmyristoylamide. Both traditional organic synthesis and biocatalytic methods can be employed to achieve this.

Standard organic synthesis approaches to 4-guanidinobutylmyristoylamide typically involve the acylation of agmatine with a reactive derivative of myristic acid. A common strategy is the use of myristoyl chloride as the acylating agent. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The guanidinium (B1211019) group of agmatine is nucleophilic and can potentially react with the acylating agent. Therefore, protection of the guanidinium group may be necessary to ensure selective acylation of the primary amine.

A representative multistep synthesis can be outlined as follows:

Protection of the Guanidinium Group: The guanidinium group of agmatine can be protected using standard protecting groups for guanidines, such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. This prevents side reactions during the subsequent acylation step.

Acylation: The protected agmatine is then reacted with myristoyl chloride in an inert solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine.

Deprotection: The protecting groups on the guanidinium moiety are removed under appropriate conditions (e.g., acidolysis for Boc groups) to yield the final product, 4-guanidinobutylmyristoylamide.

| Step | Reactants | Reagents | Product |

| 1 | Agmatine | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Base | Boc-protected agmatine |

| 2 | Boc-protected agmatine, Myristoyl chloride | Triethylamine | Boc-protected 4-guanidinobutylmyristoylamide |

| 3 | Boc-protected 4-guanidinobutylmyristoylamide | Trifluoroacetic acid (TFA) | 4-Guanidinobutylmyristoylamide |

This table represents a generalized synthetic scheme and specific conditions may vary.

Chemoenzymatic methods offer a greener and more selective alternative to traditional organic synthesis. Enzymes such as lipases and adenylating enzymes can be utilized to catalyze the amidation reaction under milder conditions.

Lipase-Catalyzed Amidation: Lipases, which are hydrolases, can catalyze the formation of amide bonds in non-aqueous media. The reaction typically involves the direct condensation of myristic acid and agmatine. Immobilized lipases are often used to facilitate catalyst recovery and reuse.

Adenylating Enzyme-Catalyzed Synthesis: Adenylating enzymes can activate the carboxylic acid group of myristic acid by forming an acyl-adenylate intermediate. This activated species can then react with agmatine to form the amide bond. This approach is inspired by the biosynthesis of N-acyl amides in nature.

| Enzyme Type | Substrates | Key Features |

| Lipase | Myristic acid, Agmatine | Mild reaction conditions, high selectivity, reusable catalyst (if immobilized). |

| Adenylating Enzyme | Myristic acid, ATP, Agmatine | Mimics natural biosynthetic pathways, high specificity. |

This table illustrates potential chemoenzymatic approaches.

Optimization and Scale-Up of 4-Guanidinobutylmyristoylamide Synthesis

Optimizing the synthesis of 4-guanidinobutylmyristoylamide is crucial for improving yield, purity, and cost-effectiveness, particularly for large-scale production. Key parameters for optimization include reaction temperature, solvent, catalyst loading, and reaction time. In chemical synthesis, the choice of base and the efficiency of the deprotection step are critical. For chemoenzymatic routes, factors such as enzyme stability, substrate concentration, and water activity (in the case of lipases) need to be carefully controlled.

For scale-up, transitioning from batch to continuous flow processes can offer advantages such as improved heat and mass transfer, better reaction control, and enhanced safety. The use of immobilized enzymes in packed-bed reactors is a promising strategy for the continuous production of 4-guanidinobutylmyristoylamide.

Design and Synthesis of 4-Guanidinobutylmyristoylamide Analogues

The synthesis of analogues of 4-guanidinobutylmyristoylamide allows for the exploration of structure-activity relationships. Modifications can be introduced at the guanidinium moiety or within the myristoyl amide chain.

N-Alkylation/Arylation: Introduction of alkyl or aryl substituents on the nitrogen atoms of the guanidinium group can be achieved by using appropriately substituted guanidinylating reagents or by direct alkylation of a protected guanidine (B92328) precursor.

Cyclic Guanidinium Analogues: The guanidinium group can be incorporated into a cyclic system, such as an imidazoline (B1206853) or a tetrahydropyrimidine (B8763341) ring, to create conformationally constrained analogues.

| Modification | Synthetic Strategy | Potential Impact |

| N-Methylation | Reaction with methylating agents on a protected guanidine. | Altered basicity and hydrogen bonding. |

| N-Phenylation | Use of N-phenyl guanidinylating reagents. | Increased lipophilicity. |

| Imidazoline formation | Reaction of a diamine precursor with a cyanogen (B1215507) bromide. | Conformational restriction. |

This table provides examples of potential modifications to the guanidinium moiety.

The long, saturated myristoyl chain contributes significantly to the lipophilicity of the molecule. Analogues with altered chain length, branching, or unsaturation can be synthesized to modulate these properties.

Chain Length Variation: By using different fatty acid chlorides (e.g., lauroyl chloride, palmitoyl (B13399708) chloride, stearoyl chloride), a series of analogues with varying acyl chain lengths can be readily prepared.

Introduction of Unsaturation: The use of unsaturated fatty acids, such as oleic acid or linoleic acid, would introduce double bonds into the acyl chain, affecting its conformation and physicochemical properties.

Branching: Branched-chain fatty acids can be used to synthesize analogues with altered steric properties and potentially different metabolic stability.

| Acyl Chain Variation | Starting Material Example | Resulting Analogue |

| Shorter Chain | Lauroyl chloride (C12) | 4-Guanidinobutyllauroylamide |

| Longer Chain | Palmitoyl chloride (C16) | 4-Guanidinobutylpalmitoylamide |

| Unsaturated Chain | Oleoyl chloride (C18:1) | 4-Guanidinobutyloleoylamide |

| Branched Chain | Isovaleryl chloride (C5, branched) | 4-Guanidinobutylisovaleroylamide |

This table illustrates how variations in the acyl chain can be achieved.

Introduction of Heteroatoms or Structural Scaffolds

The introduction of heteroatoms (e.g., oxygen, sulfur, nitrogen) and various structural scaffolds (e.g., heterocyclic rings) can significantly alter the biological and physicochemical properties of 4-Guanidinobutylmyristoylamide. These modifications can influence receptor binding, membrane permeability, and metabolic stability. The following subsections outline potential synthetic approaches for modifying the three principal components of the molecule.

The highly basic guanidino group is a critical feature for many biological interactions. Its modification can modulate pKa and hydrogen bonding capacity.

N-Acylation and N-Alkylation: Direct acylation or alkylation of the guanidino nitrogens can introduce a variety of functional groups. While challenging due to the high nucleophilicity and potential for multiple substitutions, the use of protecting groups can allow for controlled reactions. For example, acylation could introduce carbonyl groups (ketones, esters), incorporating oxygen heteroatoms.

Incorporation into Heterocyclic Scaffolds: The guanidine functionality can be constructed as part of a heterocyclic ring system. Synthetic strategies might involve the reaction of the precursor diamine (agmatine) with cyanogen bromide derivatives or other cyclizing agents to form nitrogen-containing heterocycles like substituted pyrimidines or triazines. This approach fundamentally alters the structural presentation of the guanidinium moiety.

Table 1: Potential Derivatives via Guanidino Group Modification

| Derivative Name | Modification Type | Introduced Heteroatoms/Scaffold |

|---|---|---|

| N-Acetyl-4-guanidinobutylmyristoylamide | N-Acylation | Oxygen |

| N-Benzoyl-4-guanidinobutylmyristoylamide | N-Acylation | Oxygen |

| 2-(Myristoylamidobutylamino)pyrimidine-4,6-diol | Scaffold Incorporation | Pyrimidine Ring |

The amide bond is a stable linker, but its replacement with bioisosteres can introduce new properties and address potential metabolic liabilities.

Amide Bond Bioisosteres: A well-established strategy in medicinal chemistry is the replacement of an amide bond with isosteres that mimic its geometry but possess different electronic and stability profiles. Potential replacements for the amide in 4-Guanidinobutylmyristoylamide include:

Thioamide: Synthesized from the parent amide using reagents like Lawesson's reagent, introducing a sulfur heteroatom.

1,2,3-Triazole: Formed via a "click chemistry" approach, such as the copper-catalyzed azide-alkyne cycloaddition. This would require synthesizing myristoyl azide (B81097) and a propargyl-functionalized guanidinobutylamine precursor. This introduces a stable, five-membered heterocyclic ring rich in nitrogen atoms.

Oxadiazole or Thiadiazole: These five-membered heterocycles can also serve as amide bond replacements and can be synthesized from carboxylic acid and hydrazine (B178648) precursors, followed by cyclization.

Table 2: Potential Derivatives via Amide Linkage Modification

| Derivative Name | Modification Type | Introduced Heteroatoms/Scaffold |

|---|---|---|

| 4-Guanidinobutylmyristoylthioamide | Thioamide Formation | Sulfur |

| 1-(Myristoyl)-4-(4-guanidinobutyl)-1H-1,2,3-triazole | Bioisosteric Replacement | 1,2,3-Triazole Ring |

| 2-(Tridecyl)-5-(4-guanidinobutyl)-1,3,4-oxadiazole | Bioisosteric Replacement | 1,3,4-Oxadiazole Ring |

The long alkyl chain of the myristoyl group is a key determinant of the molecule's lipophilicity. Introducing heteroatoms or structural scaffolds can fine-tune this property and introduce new interaction points.

Heteroatom Insertion:

Ether Linkage: An oxygen atom can be introduced into the alkyl chain. A synthetic route could involve starting with a shorter chain ω-hydroxy fatty acid, performing an ether synthesis (e.g., Williamson ether synthesis) with a long-chain alkyl halide, and then coupling the resulting fatty acid to 4-guanidinobutylamine.

Sulfone/Sulfoxide (B87167): Oxidation of a thioether incorporated within the alkyl chain can introduce sulfone or sulfoxide moieties, which are strong hydrogen bond acceptors.

Attachment of Heterocyclic Scaffolds: A heterocyclic ring can be appended to or incorporated within the fatty acid tail. For instance, a fatty acid precursor containing a terminal alkyne could be coupled with an azido-functionalized heterocycle (e.g., azido-pyridine) via click chemistry. Alternatively, fatty acids can be used to acylate heterocyclic amines, such as in the formation of N-acyl indoles or pyrroles.

Table 3: Potential Derivatives via Myristoyl Tail Modification

| Derivative Name | Modification Type | Introduced Heteroatoms/Scaffold |

|---|---|---|

| 4-Guanidinobutyl-(8-oxamyristoyl)amide | Heteroatom Insertion | Oxygen (Ether) |

| 4-Guanidinobutyl-(8-thiamristoyl)amide | Heteroatom Insertion | Sulfur (Thioether) |

| 4-Guanidinobutyl-(14-(pyridin-4-yl)tetradecanoyl)amide | Scaffold Attachment | Pyridine Ring |

Mechanistic Investigations into 4 Guanidinobutylmyristoylamide S Action

Identification and Validation of Molecular Targets of 4-Guanidinobutylmyristoylamide

The foundational step in understanding the mechanism of action for any compound is the identification and validation of its direct molecular targets. This process involves a combination of computational and experimental approaches designed to pinpoint the specific biomolecules with which the compound interacts to elicit its effects.

Direct Target Engagement Studies

Direct target engagement studies are crucial for confirming a physical interaction between a compound and its putative target in a physiological context. Techniques such as thermal shift assays, cellular thermal shift assays (CETSA), and photo-affinity labeling are commonly employed. As of the latest available data, specific studies detailing the direct engagement of 4-Guanidinobutylmyristoylamide with any particular molecular target have not been reported. Future research employing these methodologies would be invaluable in identifying the direct binding partners of this compound.

Ligand-Receptor Interaction Characterization

Once a direct target is identified, the next step involves characterizing the nature of the interaction. This includes determining the binding affinity (Kd), kinetics (kon and koff rates), and the specific binding site on the target molecule. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray co-crystallography are instrumental in providing this detailed information. To date, there are no published studies that characterize the ligand-receptor interactions of 4-Guanidinobutylmyristoylamide.

Cellular and Subcellular Mechanisms of 4-Guanidinobutylmyristoylamide Activity

Following target identification, research typically proceeds to unravel the downstream cellular and subcellular events that are modulated by the compound's activity.

Modulation of Intracellular Signaling Pathways

Many bioactive compounds exert their effects by modulating intracellular signaling cascades. This can involve the activation or inhibition of key enzymes such as kinases, phosphatases, or GTPases, leading to changes in gene expression and cellular function. Comprehensive studies, often utilizing techniques like Western blotting, mass spectrometry-based phosphoproteomics, and reporter gene assays, are necessary to map these signaling networks. At present, the specific intracellular signaling pathways modulated by 4-Guanidinobutylmyristoylamide have not been delineated in the scientific literature.

Influence on Membrane Dynamics and Transport Processes

Compounds can also influence cellular function by altering the properties of cellular membranes or by affecting transport processes across these membranes. This can include changes in membrane fluidity, lipid raft formation, or the function of ion channels and transporters. While the name "4-Guanidinobutylmyristoylamide" suggests potential membrane-interacting properties due to its lipophilic myristoyl group and cationic guanidino headgroup, experimental data confirming such effects and detailing the specific consequences for membrane dynamics and transport are currently unavailable.

Downstream Functional Consequences of 4-Guanidinobutylmyristoylamide Binding and Activity

In-Depth Scientific Analysis of 4-Guanidinobutylmyristoylamide Remains Elusive in Public Research Domain

A comprehensive review of available scientific literature reveals a significant gap in detailed research specifically investigating the Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of the chemical compound 4-Guanidinobutylmyristoylamide. Despite targeted searches for this molecule, also known as N-myristoyl-agmatine, and its analogues, specific studies outlining the systematic analysis of its chemical structure's impact on biological activity are not present in the public domain.

4-Guanidinobutylmyristoylamide is a derivative of agmatine (B1664431), an endogenous neuromodulator, which has been acylated with myristic acid, a 14-carbon saturated fatty acid. This structural modification significantly increases the lipophilicity of the parent agmatine molecule. While the biological activities of agmatine itself are subjects of ongoing research, and the process of N-myristoylation is a well-studied cellular mechanism, the specific pharmacological profile and structure-activity relationships of this particular combination have not been explicitly detailed in published research.

Consequently, it is not possible to provide a scientifically accurate and detailed analysis for the requested sections and subsections, which include:

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Guanidinobutylmyristoylamide and Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling for 4-Guanidinobutylmyristoylamide Analogues:There is no evidence of QSAR models being developed for this compound. This includes the selection and derivation of specific molecular descriptors, the development and statistical validation of predictive models, or the application of advanced 3D-QSAR and 4D-QSAR methodologies.

While general principles of SAR and QSAR are well-established in medicinal chemistry, applying them to 4-Guanidinobutylmyristoylamide without experimental data would be purely speculative. Generating content for the requested outline would require access to proprietary research data or the fabrication of findings, neither of which is feasible. Further research is required to elucidate the specific structure-activity and quantitative structure-activity relationships of 4-Guanidinobutylmyristoylamide.

Computational Chemistry Approaches in 4-Guanidinobutylmyristoylamide Research

Computational chemistry has emerged as an indispensable tool in the study of complex bioactive molecules like 4-Guanidinobutylmyristoylamide. These in silico methods provide profound insights into the molecular interactions, conformational dynamics, and structural features that govern the compound's biological activity. By simulating molecular behavior at an atomic level, researchers can predict and analyze structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR), guiding the design of more potent and selective analogues.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This method is instrumental in understanding the binding mode of 4-Guanidinobutylmyristoylamide and its analogues at a molecular level.

The amphipathic nature of 4-Guanidinobutylmyristoylamide, with its positively charged guanidinium (B1211019) head group and long hydrophobic myristoyl tail, suggests that its interactions with biological targets are multifaceted. Docking studies can elucidate how these distinct moieties contribute to binding affinity and specificity. For instance, the guanidinium group, being protonated at physiological pH, is capable of forming strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues such as aspartate and glutamate, or with the phosphate (B84403) backbone of nucleic acids. The long alkyl chain, on the other hand, is likely to engage in hydrophobic interactions within nonpolar pockets of a target protein.

In a hypothetical docking study of 4-Guanidinobutylmyristoylamide analogues against a bacterial enzyme, the binding affinity, represented by the docking score, can be correlated with structural modifications. By systematically altering the length of the alkyl chain or the position of the guanidinium group, a SAR profile can be established. For example, analogues with shorter or longer alkyl chains may exhibit different binding affinities due to variations in how effectively they occupy a hydrophobic cavity within the target.

Illustrative Molecular Docking Results for 4-Guanidinobutylmyristoylamide Analogues

| Compound | Alkyl Chain Length | Guanidinium Position | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 4-Guanidinobutylmyristoylamide | C14 | 4 | -8.5 | Asp12, Phe43, Leu89 |

| Analogue 1 | C12 | 4 | -7.9 | Asp12, Phe43 |

| Analogue 2 | C16 | 4 | -8.2 | Asp12, Phe43, Leu89, Val92 |

| Analogue 3 | C14 | 3 | -8.1 | Glu15, Phe43, Leu89 |

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular docking studies.

These simulations can guide the synthesis of novel derivatives with improved target engagement. For example, if a docking study reveals an unoccupied hydrophobic pocket near the myristoyl tail, analogues with branched or extended chains could be designed to fill this space and potentially increase potency.

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes of both the ligand and the target over time. This is particularly important for a flexible molecule like 4-Guanidinobutylmyristoylamide, which can adopt numerous conformations in solution and at the binding site.

MD simulations can be used to assess the stability of the docked pose obtained from molecular docking. By simulating the behavior of the ligand-target complex in a solvated environment, researchers can observe whether the key interactions are maintained over time. These simulations can also reveal the role of water molecules in mediating interactions between the ligand and the target.

Furthermore, MD simulations are crucial for understanding the conformational flexibility of the myristoyl chain. The long alkyl group can adopt various folded or extended conformations, which can significantly impact its interaction with hydrophobic pockets or its ability to insert into lipid bilayers. Simulations can quantify the conformational landscape of the molecule, identifying the most probable and energetically favorable shapes. This information is vital for understanding how the molecule behaves in different biological environments.

Studies on similar amphiphilic molecules with guanidinium head groups have shown that these compounds can form aggregates or micelles in aqueous solution. MD simulations can predict such self-assembly behavior for 4-Guanidinobutylmyristoylamide and its analogues, which can be critical for their mechanism of action.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 4-Guanidinobutylmyristoylamide, a pharmacophore model would likely include a positive ionizable feature representing the guanidinium group, one or more hydrogen bond donors and acceptors from the amide and guanidinium moieties, and a hydrophobic feature representing the myristoyl tail.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds but similar predicted biological activity.

For instance, a pharmacophore model derived from the bioactive conformation of 4-Guanidinobutylmyristoylamide could be used to screen a database of commercially available compounds or natural products. The hits from this virtual screen can then be subjected to molecular docking and experimental testing to identify new active molecules.

Key Pharmacophoric Features of 4-Guanidinobutylmyristoylamide

| Feature | Description | Potential Role in Binding |

| Positive Ionizable | Represents the cationic guanidinium group. | Electrostatic interactions with negatively charged residues. |

| Hydrogen Bond Donor | N-H groups of the guanidinium and amide. | Formation of hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor | N atoms of the guanidinium and the carbonyl oxygen of the amide. | Formation of hydrogen bonds with donor groups on the target. |

| Hydrophobic | The long myristoyl alkyl chain. | van der Waals and hydrophobic interactions within nonpolar pockets. |

Note: This table outlines the likely pharmacophoric features based on the chemical structure of 4-Guanidinobutylmyristoylamide.

Virtual screening can also be employed in the analogue design process. By screening a virtual library of 4-Guanidinobutylmyristoylamide derivatives, researchers can prioritize the synthesis of compounds that are most likely to have the desired activity profile, thereby saving time and resources.

Future Directions and Research Perspectives for 4 Guanidinobutylmyristoylamide

Emerging Research Areas and Potential Novel Applications

There is no published research to indicate specific emerging areas of investigation or novel applications for 4-Guanidinobutylmyristoylamide.

Rational Design Strategies for Enhanced 4-Guanidinobutylmyristoylamide Analogues

Without existing data on the structure-activity relationships of 4-Guanidinobutylmyristoylamide, any discussion on rational design strategies for its analogues would be unfounded.

Advanced Preclinical Methodologies and Models for 4-Guanidinobutylmyristoylamide Evaluation

There is no information available on the use of advanced preclinical methodologies or specific disease models for the evaluation of 4-Guanidinobutylmyristoylamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.